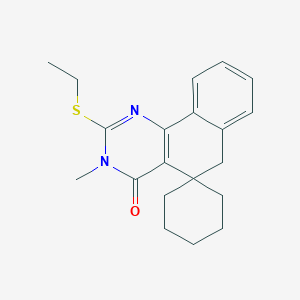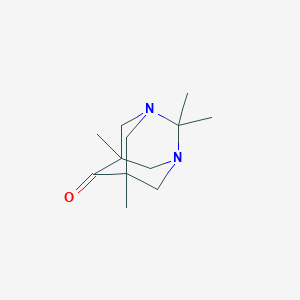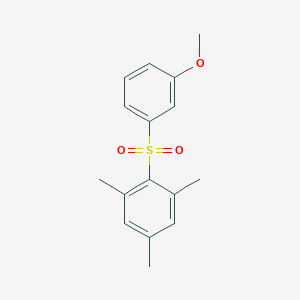![molecular formula C13H10OS B188524 2,3-Dihydro-benzo[f]thiochromen-1-one CAS No. 3528-20-9](/img/structure/B188524.png)
2,3-Dihydro-benzo[f]thiochromen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-benzo[f]thiochromen-1-one, also known as Dibenzothiophene (DBT), is a heterocyclic aromatic organic compound. DBT is an important compound in the field of organic chemistry and is widely used in scientific research applications.
作用機序
DBT has a unique mechanism of action. It is known to inhibit the growth of certain microorganisms by interfering with their metabolic processes. DBT is also known to be an inducer of the enzymes responsible for the biodegradation of sulfur-containing compounds. The mechanism of action of DBT is still being studied and is not fully understood.
Biochemical and Physiological Effects:
DBT has been shown to have both biochemical and physiological effects. It has been shown to induce the expression of genes involved in the biodegradation of sulfur-containing compounds. DBT has also been shown to have anti-inflammatory and antioxidant effects. DBT has been shown to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
The advantages of using DBT in lab experiments include its availability, its stability, and its relatively low cost. The limitations of using DBT in lab experiments include its toxicity and its potential to interfere with other metabolic processes.
将来の方向性
There are many future directions for the study of DBT. One direction is the development of new methods for the synthesis of DBT. Another direction is the study of the mechanism of action of DBT. The development of new applications for DBT is also an important future direction. The use of DBT in the bioremediation of contaminated soils and water is an area of active research. The use of DBT in the development of new drugs is also an area of active research.
Conclusion:
In conclusion, DBT is an important compound in the field of organic chemistry. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DBT has many potential applications in scientific research, and its study will continue to be an active area of research in the future.
合成法
The synthesis of DBT can be achieved through various methods. One of the most common methods is the Friedel-Crafts reaction, which involves the reaction of benzene with sulfur and aluminum chloride. Another method is the Pummerer rearrangement, which involves the reaction of sulfur with a carbonyl compound. The synthesis of DBT is essential for its use in scientific research applications.
科学的研究の応用
DBT has been widely used in scientific research applications. It is used as a model compound for studying the biodegradation of sulfur-containing compounds by microorganisms. DBT is also used as a probe molecule for studying the adsorption and desorption of sulfur-containing compounds on catalyst surfaces. DBT has been used as a model compound for studying the removal of sulfur-containing compounds from crude oil and natural gas.
特性
CAS番号 |
3528-20-9 |
|---|---|
製品名 |
2,3-Dihydro-benzo[f]thiochromen-1-one |
分子式 |
C13H10OS |
分子量 |
214.28 g/mol |
IUPAC名 |
2,3-dihydrobenzo[f]thiochromen-1-one |
InChI |
InChI=1S/C13H10OS/c14-11-7-8-15-12-6-5-9-3-1-2-4-10(9)13(11)12/h1-6H,7-8H2 |
InChIキー |
ZFGBYVYXAMNRCE-UHFFFAOYSA-N |
SMILES |
C1CSC2=C(C1=O)C3=CC=CC=C3C=C2 |
正規SMILES |
C1CSC2=C(C1=O)C3=CC=CC=C3C=C2 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)
![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B188456.png)



